molecular formula C11H12ClNO4S B3004225 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride CAS No. 1016503-60-8

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B3004225
CAS No.: 1016503-60-8
M. Wt: 289.73
InChI Key: SGSVXCYRAPMQTB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(morpholine-4-carbonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-18(15,16)10-4-2-1-3-9(10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSVXCYRAPMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016503-60-8
Record name 2-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Bases: Triethylamine, sodium hydroxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the desired product . The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride
  • Molecular Formula: C₁₁H₁₂ClNO₄S
  • Molecular Weight : 289.73 g/mol
  • Structural Features : Combines a sulfonyl chloride group (highly reactive towards nucleophiles) with a morpholine-4-carbonyl moiety, which introduces a polar, electron-rich heterocyclic ring. The morpholine group enhances solubility in polar solvents and may participate in hydrogen bonding.

Synthesis : Synthesized via solvent-free grinding methods using morpholine-4-carbonyl chloride and triethylamine (Et₃N) as a base, as reported for similar β-lactam derivatives .

Applications: Primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups or morpholine-based pharmacophores. Limited literature or patent data exists for this specific compound .

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs are selected based on sulfonyl chloride functionality and substituent variations (Table 1).

Table 1: Structural Comparison of Sulfonyl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS RN
This compound C₁₁H₁₂ClNO₄S 289.73 Sulfonyl chloride, morpholine carbonyl CID 18071746
4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride C₁₀H₁₂ClNO₅S₂ 325.79 Dual sulfonyl groups, morpholine 465514-13-0
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 Sulfonyl chloride, trifluoromethyl 380.62
2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride C₇H₇ClFNO₄S₂ 287.7 Sulfonyl chloride, fluoro, sulfonamide 926269-52-5
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₄Cl₂N₂O₃S 325.21* Sulfonyl chloride, chloroalkylamide Not provided

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The morpholine carbonyl group in the target compound is electron-donating, contrasting with electron-withdrawing trifluoromethyl groups in 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride. This difference impacts reactivity; electron-withdrawing groups activate the sulfonyl chloride for nucleophilic substitution .
  • Solubility : Morpholine derivatives (e.g., target compound and 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride) exhibit higher polarity and aqueous solubility compared to halogenated analogs like 2,4,6-tris(trifluoromethyl) derivatives .
  • Bioactivity : Compounds lacking pharmacophore sites (e.g., simple sulfonyl chlorides without additional functional groups) show near-zero drug-like activity, as seen in β-lactam derivatives with morpholine moieties .

Target Compound :

  • The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters.
  • The morpholine carbonyl may stabilize intermediates via resonance or participate in cyclization reactions.

Analog-Specific Reactivity :

  • 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride : The fluorine atom directs electrophilic substitution, while the sulfonamide group allows for further functionalization (e.g., hydrogen bonding in drug design) .

Biological Activity

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and derivatives containing morpholine moieties have been investigated for various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The compound can be characterized by its IUPAC name, molecular formula C11H12ClN2O4SC_{11}H_{12}ClN_{2}O_{4}S, and a molecular weight of 304.75 g/mol. Its structure includes a morpholine ring and a sulfonyl chloride group, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with benzene sulfonyl chloride in the presence of appropriate solvents and conditions to yield the desired product. The reaction can be summarized as follows:

Morpholine+Benzene Sulfonyl Chloride2(Morpholine 4 carbonyl)benzene 1 sulfonyl chloride\text{Morpholine}+\text{Benzene Sulfonyl Chloride}\rightarrow 2-(\text{Morpholine 4 carbonyl})\text{benzene 1 sulfonyl chloride}

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. A study investigating various morpholine-derived benzenesulfonamides found that compounds similar to this compound showed varying degrees of activity against common bacterial strains such as Bacillus subtilis, Salmonella typhi, and Escherichia coli.

CompoundTarget BacteriaInhibition Zone (mm)
Compound ABacillus subtilis10
Compound BSalmonella typhi21
Compound CEscherichia coliNo inhibition

The results indicated moderate activity against Bacillus subtilis and Salmonella typhi, while no activity was observed against E. coli .

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is critical in the bacterial folate biosynthesis pathway. This inhibition leads to a depletion of folate, ultimately hindering bacterial growth and replication.

Study on Morpholine Derivatives

A recent study focused on synthesizing various sulphonamide derivatives from morpholine. The synthesized compounds were evaluated for their in vitro antibacterial activity. The study concluded that certain derivatives exhibited promising antibacterial properties, suggesting potential applications in drug development .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the morpholine ring and sulfonyl group significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency, while steric hindrance adversely affected activity .

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